Dimethyl bis(ethylsulfanyl)propanedioate
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Overview
Description
Dimethyl bis(ethylsulfanyl)propanedioate is an organic compound with the molecular formula C9H16O4S2 It is a derivative of propanedioic acid, where two ethylsulfanyl groups are attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl bis(ethylsulfanyl)propanedioate can be synthesized through the reaction of dimethyl propanedioate with ethylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl bis(ethylsulfanyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl bis(ethylsulfanyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dimethyl bis(ethylsulfanyl)propanedioate involves its interaction with various molecular targets. The ethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A similar compound with two methoxy groups instead of ethylsulfanyl groups.
Diethyl malonate: Contains ethoxy groups instead of ethylsulfanyl groups.
Dimethyl propanedioate: Lacks the ethylsulfanyl groups, making it less reactive in certain chemical reactions
Uniqueness
Dimethyl bis(ethylsulfanyl)propanedioate is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. These groups can participate in various chemical transformations, making the compound versatile for synthetic and research applications .
Properties
CAS No. |
61930-52-7 |
---|---|
Molecular Formula |
C9H16O4S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
dimethyl 2,2-bis(ethylsulfanyl)propanedioate |
InChI |
InChI=1S/C9H16O4S2/c1-5-14-9(15-6-2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3 |
InChI Key |
PXNCMBIJUPRPQS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(=O)OC)(C(=O)OC)SCC |
Origin of Product |
United States |
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